molecular formula C18H19IN2O3S B3615251 N-(4-iodophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

N-(4-iodophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide

Cat. No. B3615251
M. Wt: 470.3 g/mol
InChI Key: GZYKLJNLEOHPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a selective delta-opioid receptor agonist. It has been extensively studied in the field of pharmacology due to its potential therapeutic applications in pain management and addiction treatment.

Mechanism of Action

N-(4-iodophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide works by binding to and activating the delta-opioid receptors in the brain and spinal cord. This activation leads to a decrease in the release of neurotransmitters that transmit pain signals, resulting in pain relief. It also activates the reward pathway in the brain, which can help reduce cravings and withdrawal symptoms in individuals with opioid addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain in animal models of acute and chronic pain, as well as to reduce the development of tolerance to opioid drugs. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction.

Advantages and Limitations for Lab Experiments

N-(4-iodophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is highly selective for the delta-opioid receptor, which makes it a useful tool for studying the specific effects of delta-opioid receptor activation. It has also been shown to have fewer side effects than traditional opioid drugs, which makes it a safer choice for animal studies.
One limitation of this compound is that it is not currently approved for use in humans. This means that its potential therapeutic applications in pain management and addiction treatment are still being studied in animal models. Additionally, the synthesis of this compound is complex and requires several steps, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on N-(4-iodophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of focus is the development of new pain medications that target the delta-opioid receptor. Another area of focus is the use of this compound in combination with other drugs to enhance its pain-relieving effects. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for addiction and abuse. Finally, the synthesis of this compound could be optimized to make it more efficient and cost-effective.

Scientific Research Applications

N-(4-iodophenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide has been extensively studied in the field of pharmacology due to its potential therapeutic applications in pain management and addiction treatment. It has been shown to be a highly selective delta-opioid receptor agonist, which means it can activate only the delta-opioid receptors in the brain and spinal cord without affecting other opioid receptors. This selectivity makes it a promising candidate for the development of new pain medications with fewer side effects than traditional opioid drugs.

properties

IUPAC Name

1-(benzenesulfonyl)-N-(4-iodophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN2O3S/c19-15-6-8-16(9-7-15)20-18(22)14-10-12-21(13-11-14)25(23,24)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYKLJNLEOHPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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